molecular formula C10H10F3NO4S B13986899 Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate CAS No. 125665-64-7

Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate

Cat. No.: B13986899
CAS No.: 125665-64-7
M. Wt: 297.25 g/mol
InChI Key: FADQFDDHKGKQEI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate is an organic compound that features a trifluoromethyl group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate typically involves the introduction of a trifluoromethyl group to a benzoate derivative. One common method is the reaction of 5-methyl-2-aminobenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide moiety can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-((trifluoromethyl)sulfonamido)benzoate
  • Methyl 2-amino-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 5-methyl-2-((trifluoromethyl)sulfonamido)benzoate is unique due to the presence of both a methyl group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

CAS No.

125665-64-7

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.25 g/mol

IUPAC Name

methyl 5-methyl-2-(trifluoromethylsulfonylamino)benzoate

InChI

InChI=1S/C10H10F3NO4S/c1-6-3-4-8(7(5-6)9(15)18-2)14-19(16,17)10(11,12)13/h3-5,14H,1-2H3

InChI Key

FADQFDDHKGKQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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